molecular formula C20H23BrN2O3 B243758 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide

2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide

Cat. No. B243758
M. Wt: 419.3 g/mol
InChI Key: IDWGDGIPYWNVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide, also known as BPP, is a chemical compound that has been the subject of scientific research due to its potential applications in medicine. BPP is a propanamide derivative that was first synthesized in 2009 by a group of researchers from the University of Nottingham. Since then, BPP has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. Specifically, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been shown to inhibit the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division. By inhibiting PLK1, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential anti-cancer effects, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has also been shown to have other biochemical and physiological effects. For example, a study published in the Journal of Neurochemistry found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in reducing inflammation in the brain. Another study published in the Journal of Pharmacology and Experimental Therapeutics found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in reducing blood pressure in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been shown to be effective in inhibiting the growth of cancer cells in vitro, which makes it a promising candidate for further research. However, one limitation of using 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.

Future Directions

There are several potential future directions for research on 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide. One area of research could focus on the development of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide-based drugs for the treatment of cancer. Another area of research could focus on the development of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide-based drugs for the treatment of other diseases, such as inflammation and hypertension. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide and its potential side effects.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide involves a multi-step process that starts with the reaction of 4-bromophenol with 2-methyl-N-(2-nitrophenyl)propanamide. This reaction produces 2-(4-bromophenoxy)-2-methyl-N-(2-nitrophenyl)propanamide, which is then reduced to the corresponding amine using palladium on carbon as a catalyst. The final step involves the reaction of the amine with morpholine to produce 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide.

Scientific Research Applications

2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide has been the subject of numerous scientific studies due to its potential applications in medicine. One area of research has focused on 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide's ability to inhibit the growth of cancer cells. In a study published in the Journal of Medicinal Chemistry, researchers found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in inhibiting the growth of breast cancer cells in vitro. Another study published in the European Journal of Medicinal Chemistry found that 2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide was effective in inhibiting the growth of lung cancer cells.

properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-2-methyl-N-(2-morpholin-4-ylphenyl)propanamide

InChI

InChI=1S/C20H23BrN2O3/c1-20(2,26-16-9-7-15(21)8-10-16)19(24)22-17-5-3-4-6-18(17)23-11-13-25-14-12-23/h3-10H,11-14H2,1-2H3,(H,22,24)

InChI Key

IDWGDGIPYWNVLI-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=CC=C1N2CCOCC2)OC3=CC=C(C=C3)Br

Canonical SMILES

CC(C)(C(=O)NC1=CC=CC=C1N2CCOCC2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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